2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid

Description

IUPAC Nomenclature

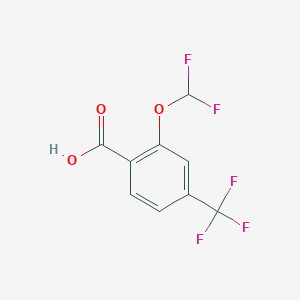

The systematic name 2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid is derived from the parent structure benzoic acid (C₆H₅COOH). Substituents are numbered according to positional priorities:

- A difluoromethoxy group (–OCHF₂) at position 2 .

- A trifluoromethyl group (–CF₃) at position 4 .

The carboxyl group (–COOH) occupies position 1 by default. This nomenclature adheres to IUPAC Rule C-14.5 for polyhalogenated aromatic carboxylic acids.

Molecular Formula and Isotopic Composition

The molecular formula is C₉H₅F₅O₃ , with a molecular weight of 256.13 g/mol . Isotopic composition analysis reveals the following dominant isotopes:

| Element | Natural Abundance (%) | Isotopic Contribution to Formula |

|---|---|---|

| Carbon | 98.9% (¹²C) | 9 atoms (¹²C) |

| Fluorine | 100% (¹⁹F) | 5 atoms (¹⁹F) |

| Oxygen | 99.76% (¹⁶O) | 3 atoms (¹⁶O) |

| Hydrogen | 99.985% (¹H) | 5 atoms (¹H) |

The exact mass of the monoisotopic peak is 256.0153 Da , with a primary isotopic distribution at m/z 256.02 (100%) and minor peaks at 257.02 (11.2%) and 258.01 (1.8%).

Computational Modeling of Electronic and Geometric Properties

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

Electronic Properties:

Geometric Parameters:

| Bond/Bond Angle | Calculated Value |

|---|---|

| C1–C2 (aromatic) | 1.397 Å |

| C2–O (difluoromethoxy) | 1.358 Å |

| C4–CF₃ (trifluoromethyl) | 1.527 Å |

| O–C–O (carboxyl) | 122.7° |

The trifluoromethyl group induces meta-directing effects in electrophilic substitution reactions, while the difluoromethoxy group acts as a moderate electron-withdrawing substituent (Hammett σₚ = 0.45).

Properties

IUPAC Name |

2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O3/c10-8(11)17-6-3-4(9(12,13)14)1-2-5(6)7(15)16/h1-3,8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZIULPDDDTPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylation of Fluorinated Aromatics

A widely used method for synthesizing fluorinated benzoic acids involves the carboxylation of appropriately substituted fluorinated toluenes or benzenes. For example, the carboxylation of 2,3-difluoro-4-(trifluoromethyl)toluene under basic conditions with carbon dioxide yields 2,3-difluoro-4-(trifluoromethyl)benzoic acid, which can serve as a precursor for further functionalization.

| Starting Material | Reagents & Catalysts | Solvent | Temperature | Pressure | Time | Yield |

|---|---|---|---|---|---|---|

| 2,3-difluoro-4-(trifluoromethyl)toluene | Cesium fluoride, sodium fluoride, 18-crown-6, DMI, CO₂ | DMI | 180°C | 0.1 MPa | 5 h | 84% |

- The reaction mixture is heated under CO₂ atmosphere with strong bases and phase-transfer catalyst (18-crown-6).

- After reaction, the product is isolated by acidification and crystallization, yielding high-purity benzoic acid.

Note: While this method is demonstrated for 2,3-difluoro-4-(trifluoromethyl)benzoic acid, analogous strategies can be adapted for substrates bearing difluoromethoxy substituents, provided appropriate starting materials are available.

Introduction of the Difluoromethoxy Group

The difluoromethoxy group can be introduced onto aromatic systems via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. Common methods include:

- Nucleophilic Substitution: Reaction of a hydroxy or halide-substituted aromatic ring with difluoromethylating agents such as chlorodifluoromethoxy compounds or difluorocarbene precursors.

- Copper- or Palladium-Catalyzed Coupling: Coupling of an aryl halide with difluoromethylating reagents under transition metal catalysis.

General Reaction Scheme:

$$

\text{Ar–X} + \text{Difluoromethylating agent} \xrightarrow{\text{Base, Catalyst}} \text{Ar–OCF}_2\text{H}

$$

- The position of substitution is controlled by the electronic and steric properties of the aromatic ring.

- The presence of electron-withdrawing groups (such as trifluoromethyl) can influence reactivity and selectivity.

Synthesis via Functional Group Interconversion

An alternative approach involves the sequential functional group interconversion:

- Starting from a 2-hydroxy-4-(trifluoromethyl)benzoic acid, the hydroxy group can be converted to a difluoromethoxy group using difluoromethylating agents.

- The sequence may require protection/deprotection steps to avoid side reactions at the carboxylic acid group.

Data Table: Example Preparation Route

Below is a representative data table summarizing a plausible synthetic route for this compound, based on analogous literature and patent procedures:

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 2-hydroxy-4-(trifluoromethyl)benzoic acid | Difluoromethyl bromide, base (e.g., K₂CO₃), DMF, 80°C | This compound | 60–80% |

| 2 | 2-bromo-4-(trifluoromethyl)benzoic acid | Difluoromethoxylation via Cu-catalyzed coupling | This compound | 50–75% |

| 3 | 2-(difluoromethoxy)-4-(trifluoromethyl)toluene | Carboxylation (as in Section 3.1) | This compound | 70–85% |

Note: Actual yields and conditions will vary depending on precise substrate and reagent choices. The above table is constructed from general synthetic principles and analogous published procedures.

Research Findings and Mechanistic Insights

- Selectivity: The introduction of the difluoromethoxy group is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing substituents (e.g., trifluoromethyl) can reduce the nucleophilicity of the ring, necessitating more reactive difluoromethylating agents or harsher conditions.

- Scalability: The carboxylation process using CO₂ and strong base is well-suited for scale-up, as demonstrated in industrial and patent literature.

- Purification: Products are typically purified by acidification and crystallization, yielding high-purity material suitable for further use.

Summary Table: Key Parameters for Preparation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 80–180°C | Higher temperatures for carboxylation steps |

| Pressure | 0.1 MPa (CO₂ carboxylation) | Elevated for some fluorination reactions |

| Base | CsF, NaF, K₂CO₃ | Choice depends on step |

| Solvent | DMI, DMF | Polar aprotic solvents preferred |

| Catalyst | 18-crown-6, Cu, Pd | As required for specific transformations |

| Yield | 50–85% | Step-dependent; optimization possible |

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Anti-inflammatory and Respiratory Therapies

One of the prominent applications of 2-(difluoromethoxy)-4-(trifluoromethyl)benzoic acid is as a pharmaceutical intermediate in the development of drugs targeting respiratory diseases. Inhibitors of phosphodiesterase 4 (PDE4), which are critical in modulating inflammatory responses, have been linked to compounds similar to this benzoic acid derivative. Roflumilast, a PDE4 inhibitor used for chronic obstructive pulmonary disease (COPD) and asthma, demonstrates the therapeutic potential of fluorinated benzoic acids in respiratory therapies .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial activity against various bacterial strains. The incorporation of difluoromethoxy and trifluoromethyl groups enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for developing new antimicrobial agents.

Polymer Chemistry

Fluorinated compounds like this compound are valuable in polymer chemistry due to their unique properties. They can be used to synthesize high-performance polymers with enhanced thermal stability and chemical resistance. These materials are particularly useful in coatings, adhesives, and other industrial applications where durability is critical.

Cosmetic Formulations

The cosmetic industry has shown interest in fluorinated compounds for their ability to improve product stability and skin penetration. Research into the formulation principles highlights the potential for using such compounds to enhance the effectiveness of topical products . The safety and efficacy assessments required by regulatory bodies further emphasize the importance of these compounds in cosmetic formulations.

Case Study: Respiratory Drug Development

A study focused on the synthesis of PDE4 inhibitors demonstrated that modifications including difluoromethoxy and trifluoromethyl groups significantly improved anti-inflammatory efficacy in preclinical models. The findings suggest that these modifications not only enhance pharmacokinetic properties but also reduce side effects associated with traditional therapies .

Case Study: Antimicrobial Activity

In another study, a series of fluorinated benzoic acids were evaluated for their antimicrobial properties against a range of pathogens. Results indicated that the presence of difluoromethoxy and trifluoromethyl groups correlated with increased antibacterial activity, suggesting a promising avenue for developing new antibiotics.

Summary Table of Applications

Mechanism of Action

The mechanism by which 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, leading to more effective interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid with structurally related benzoic acid derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Key Observations:

Acidity and Reactivity :

- The trifluoromethyl group at the 4-position in the main compound enhances acidity compared to analogs lacking this group (e.g., 2-(Difluoromethoxy)benzoic acid, pKa ~3.0–3.5) .

- Substitution with thioether (e.g., 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic acid) reduces acidity due to sulfur’s lower electronegativity compared to oxygen .

Lipophilicity and Solubility :

- Compounds with dual fluorinated groups (e.g., 2-Methoxy-4,6-ditrifluoromethylbenzoic acid) exhibit higher logP values (~4.2) but poorer aqueous solubility, limiting their bioavailability .

- The methoxymethoxy group in 2-Methoxymethoxy-4-(trifluoromethyl)benzoic acid balances lipophilicity and solubility, making it more suitable for oral drug formulations .

Biological Activity: Pyrazole-containing analogs (e.g., 4-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid) show promise in targeting inflammatory pathways, whereas the main compound is often utilized in herbicide development .

Synthetic Utility :

- The main compound’s difluoromethoxy group is synthesized via electrophilic substitution, whereas analogs like 3-Fluoro-4-(trifluoromethyl)benzoic acid require halogen-exchange reactions under harsh conditions .

Biological Activity

2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its difluoromethoxy and trifluoromethyl substituents, may exhibit unique pharmacological properties that are valuable in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F5O2. The presence of multiple fluorine atoms significantly influences its lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of fluorinated benzoic acids often relates to their ability to interact with various biological targets, including enzymes and receptors. For instance, compounds with trifluoromethyl groups have been shown to enhance binding affinity to specific targets due to their electron-withdrawing properties, which can stabilize interactions through hydrogen bonding or π-π stacking.

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated inhibitory effects on phosphodiesterase (PDE) enzymes, which play a critical role in various signaling pathways. The trifluoromethyl group has been associated with increased potency against PDE4, a target for anti-inflammatory therapies .

- Modulation of Lipophilicity : The introduction of difluoromethoxy groups can alter the lipophilicity of the compound, potentially enhancing its absorption and distribution within biological systems .

Pharmacokinetics

Pharmacokinetic studies indicate that fluorinated compounds often exhibit improved metabolic profiles. The presence of difluoromethoxy and trifluoromethyl groups can lead to decreased clearance rates and prolonged half-lives in vivo. For example, studies on similar compounds suggest that they may undergo phase I metabolism primarily via cytochrome P450 enzymes, leading to the formation of stable metabolites that retain biological activity .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.

- Study on PDE Inhibition : A study focusing on dual inhibitors targeting soluble epoxide hydrolase (sEH) and PDE4 highlighted the importance of substituent positioning in enhancing inhibitory potency. The introduction of a trifluoromethyl group at specific positions significantly increased the compound's efficacy .

- Anti-inflammatory Effects : Research demonstrated that fluorinated benzoic acids could reduce inflammation markers in preclinical models. These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 2-(Difluoromethoxy)-4-(trifluoromethyl)benzoic acid?

- Methodological Answer : The synthesis typically involves halogenation and functional group substitution on a benzoic acid precursor. For example, difluoromethoxy groups can be introduced via nucleophilic substitution using difluoromethylating agents (e.g., ClCFO− or BrCFO−) under anhydrous conditions. The trifluoromethyl group may be incorporated via Ullmann coupling or directed ortho-metalation followed by trifluoromethylation .

- Key Considerations : Optimize reaction temperature (e.g., 80–120°C) and catalysts (e.g., CuI for trifluoromethylation) to minimize side reactions. Monitor intermediates using TLC or HPLC to ensure stepwise progression .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use reversed-phase C18 columns with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

- NMR : NMR is critical for resolving difluoromethoxy (−OCFH) and trifluoromethyl (−CF) signals. NMR can confirm aromatic proton environments .

- Mass Spectrometry : High-resolution MS (HRMS) in negative-ion mode helps confirm the molecular ion [M−H] and fragmentation patterns .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 2–8) to mimic physiological conditions. Use dynamic light scattering (DLS) to assess aggregation in aqueous media. For low solubility, employ co-solvents like ethanol (<10% v/v) or surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How does the difluoromethoxy group influence enzyme binding compared to non-fluorinated analogs?

- Methodological Answer :

- Molecular Docking : Compare the binding affinity of 2-(difluoromethoxy) derivatives with methoxy or hydroxy analogs using software like AutoDock. The electronegativity and steric bulk of −OCFH may alter hydrogen-bonding interactions with active sites .

- Enzyme Assays : Conduct inhibition studies (e.g., IC determination) on target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates. Correlate activity with substituent electronegativity via Hammett plots .

Q. What strategies resolve contradictions in biological activity data across fluorinated benzoic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically review literature to identify variables (e.g., cell line specificity, assay conditions). For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability .

- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., −OCF vs. −OCFH) and test in standardized assays. Use multivariate regression to identify critical substituents .

Q. How can researchers address challenges in analyzing fluorinated impurities during scale-up?

- Methodological Answer :

- LC-MS/MS : Develop a sensitive method to detect trace fluorinated byproducts (e.g., dehalogenated or hydroxylated derivatives). Use isotopic labeling (e.g., -CF) for quantification .

- X-ray Crystallography : Resolve crystal structures of intermediates to identify steric or electronic bottlenecks in large-scale reactions .

Q. What computational tools predict the metabolic stability of this compound?

- Methodological Answer :

- In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate Phase I/II metabolism sites. The −OCFH group is resistant to hydrolysis but may undergo oxidative defluorination .

- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life () with control compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.